molecular formula C8H13NO2 B13998680 2-Nitrobicyclo[2.2.2]octane CAS No. 5437-58-1

2-Nitrobicyclo[2.2.2]octane

Cat. No.: B13998680
CAS No.: 5437-58-1
M. Wt: 155.19 g/mol
InChI Key: HHFNFNUZUDGWPJ-UHFFFAOYSA-N
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Description

2-Nitrobicyclo[2.2.2]octane is a bicyclic organic compound characterized by a nitro group attached to a bicyclo[2.2.2]octane framework. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrobicyclo[2.2.2]octane typically involves the nitration of bicyclo[2.2.2]octane derivatives. One common method includes the use of nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the bicyclic framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Nitrobicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitrobicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitrobicyclo[2.2.2]octane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitrobicyclo[2.2.2]octane is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other bicyclic compounds, making it a valuable compound for various applications .

Properties

CAS No.

5437-58-1

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-nitrobicyclo[2.2.2]octane

InChI

InChI=1S/C8H13NO2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2

InChI Key

HHFNFNUZUDGWPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2[N+](=O)[O-]

Origin of Product

United States

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